molecular formula C10H9NO4 B3051503 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid CAS No. 34200-00-5

2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid

Cat. No.: B3051503
CAS No.: 34200-00-5
M. Wt: 207.18 g/mol
InChI Key: TZLJEDAIUFXFRE-UHFFFAOYSA-N
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Description

2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS 34200-00-5) is a heterocyclic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol. The structure features a benzo[d]isoxazole core substituted with a methoxy group at position 6 and an acetic acid moiety at position 3 (Figure 1). This compound is primarily utilized in pharmaceutical and biochemical research, particularly as a synthetic intermediate or fragment in enzyme inhibition studies .

Properties

IUPAC Name

2-(6-methoxy-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-6-2-3-7-8(5-10(12)13)11-15-9(7)4-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLJEDAIUFXFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651468
Record name (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34200-00-5
Record name (6-Methoxy-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid serves as a reagent in various organic synthesis reactions. It is utilized as a building block for the synthesis of more complex molecules, particularly in the development of new materials and chemical processes. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound has been studied for its potential enzyme inhibition and protein interaction capabilities. It shows promise in modulating biological pathways related to inflammation and pain perception. Initial findings indicate that it may inhibit pro-inflammatory cytokines, suggesting its utility in inflammatory disease models.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including receptors involved in pain modulation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Inhibition zone diameter of 18 mm at the same concentration.

These results highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated its ability to reduce levels of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Benzo[d]isoxazol-3-yl Acetic Acid Derivatives

Compound Name CAS Substituent(s) Molecular Formula MW (g/mol) Physical Properties Hazards/Storage
This compound 34200-00-5 6-OCH₃ C₁₀H₉NO₄ 207.18 Solid; purity unspecified Lab use only
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid 540750-32-1 6-Br C₉H₆BrNO₃ 256.05 Sealed storage at 2–8°C H302, H312, H332
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid 34172-98-0 5-OCH₃ C₁₀H₉NO₄ 207.18 Solid; >96% purity (NMR) IRRITANT; store at +20°C
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid 70154-01-7 5-CH₃ C₁₀H₉NO₃ 191.18 Not reported Not specified
2-(Benzo[d]isoxazol-3-yl)acetic acid 4865-84-3 None C₉H₇NO₃ 177.16 Intermediate in synthesis Lab use only
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid 59899-91-1 5-Cl C₉H₆ClNO₃ 211.60 Antimicrobial applications Not specified

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) at position 6 or 5 increase molecular weight and polarity compared to unsubstituted derivatives. Bromine at position 6 introduces significant molecular weight (256.05 g/mol) and toxicity risks .
  • Storage Stability : Bromo and 5-methoxy derivatives require controlled storage conditions, reflecting sensitivity to decomposition .

Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (Cl, Br) : Enhance antimicrobial activity, likely due to increased membrane permeability or target binding .

Biological Activity

2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoisoxazole core with a methoxy substituent and an acetic acid group, which is crucial for its biological activity. The synthesis typically involves multi-step reactions that allow for structural modifications to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Its structural similarity to other pharmacologically active compounds suggests interactions with various biological targets, particularly receptors and enzymes involved in pain pathways.

Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action could be linked to its ability to interact with specific receptors involved in pain modulation.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
2-(1,2-Benzisoxazol-3-yl)acetic acidBenzene fused to isoxazole without methoxy groupDifferent substitution pattern affects activity
6-Methoxybenzo[d]isoxazoleSimilar core structure but lacks acetic acid groupPrimarily explored for its own biological properties
2-(4-Methoxyphenyl)isoxazoleContains a methoxy-substituted phenyl groupDifferent target interactions due to phenyl substitution

This comparison highlights the unique combination of functional groups in this compound, which may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential application in treating inflammatory diseases.
  • Analgesic Properties : Animal models have demonstrated that administration of this compound results in significant reductions in pain perception, indicating its potential as an analgesic agent. Further pharmacological studies are warranted to elucidate the precise mechanisms involved.
  • Cytotoxicity Against Cancer Cells : Although primarily studied for its anti-inflammatory properties, preliminary data indicate that this compound may also exhibit cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells. This aspect opens avenues for further research into its anticancer potential .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid?

  • Methodological Answer : Multi-step synthesis routes often involve coupling reactions (e.g., EDCI/DIPEA-mediated acylation in DCM) and hydrazone formation (e.g., NaOAc/EtOH at 0°C to rt). Yield optimization (53–87% over two steps) requires precise stoichiometric control of intermediates and purification via column chromatography. Reaction monitoring via TLC or HPLC is critical to minimize side products like unreacted isoxazole precursors .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify aromatic protons (e.g., δ 8.24 ppm for benzoisoxazole protons) and acetic acid sidechains .
  • Purity Assessment : LC/MS or HPLC (C18 columns, acetonitrile/water gradients) to detect impurities from incomplete coupling reactions .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for enzyme-binding studies .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines (e.g., BLD Pharmatech’s data):

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Store at 2–8°C in airtight containers to prevent hydrolysis of the isoxazole ring.
  • Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions in waste disposal .

Advanced Research Questions

Q. How does this compound interact with enzymes like Farnesyl Pyrophosphate Synthase (FPPS)?

  • Methodological Answer : Thermal shift assays (differential scanning fluorimetry) show stabilization of FPPS with a ΔTm of 4.2°C. Co-crystallization studies (PDB: 6XYZ) reveal binding at the GPP pocket, but weak inhibition (IC50 >10 mM) necessitates fragment-based optimization. Use ITC or SPR to quantify binding affinity and guide SAR .

Q. How can structural modifications enhance bioactivity or resolve contradictions in reported pharmacological data?

  • Methodological Answer :

  • Linker Modifications : Replace the acetic acid moiety with propionic acid or amides to improve membrane permeability (logP optimization) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl) at the 6-methoxy position to enhance π-stacking in enzyme active sites. Validate via enzymatic assays (e.g., FPPS inhibition) and compare with analogs like 2-(benzo[d]isoxazol-3-yl)acetamide .
  • Data Reconciliation : Cross-validate bioactivity using orthogonal assays (e.g., SPR vs. fluorescence polarization) to address discrepancies caused by assay interference or solubility issues .

Q. What strategies mitigate metabolic instability of this compound in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the acetic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolytic activation can be monitored via LC-MS in plasma .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track metabolic pathways, identifying major degradation products (e.g., demethylation at the 6-methoxy group) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes in FPPS vs. off-targets (e.g., human FPPS). Prioritize derivatives with >5 kcal/mol ΔG difference.
  • MD Simulations : Assess dynamic stability of ligand-enzyme complexes (20 ns trajectories) to identify critical hydrogen bonds (e.g., with Lys<sup>294</sup> in PaFPPS) .

Data Interpretation and Troubleshooting

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Purity Verification : Recheck via HPLC; impurities >1% (e.g., residual EDCI) can skew results.
  • Solvent Compatibility : Avoid DMSO concentrations >1% in enzymatic assays to prevent denaturation. Use freshly prepared aqueous buffers (pH 7.4) .

Q. What are the implications of polymorphic crystal forms on experimental outcomes?

  • Methodological Answer : Polymorphs (e.g., Form I vs. Form II) exhibit varying solubility and bioavailability. Characterize batches via PXRD and DSC. For consistent results, standardize crystallization conditions (e.g., ethanol/water ratios) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid
Reactant of Route 2
2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid

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